![molecular formula C10H23NS4 B14634695 N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine CAS No. 53900-07-5](/img/structure/B14634695.png)
N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to a central methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine typically involves the reaction of ethylsulfanyl-containing precursors with methanamine under controlled conditions. One common method involves the alkylation of methanamine with ethylsulfanyl chlorides in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield
Properties
CAS No. |
53900-07-5 |
|---|---|
Molecular Formula |
C10H23NS4 |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
N-[bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine |
InChI |
InChI=1S/C10H23NS4/c1-5-12-9(13-6-2)11-10(14-7-3)15-8-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
JBLJDDNSMBZFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(NC(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



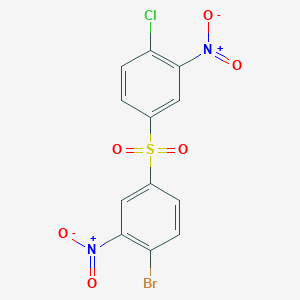
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
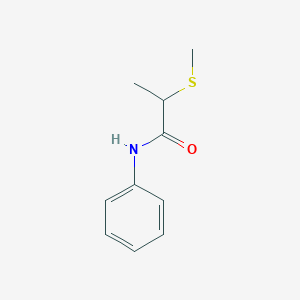

![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

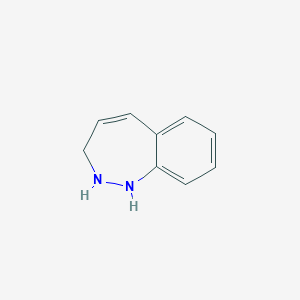

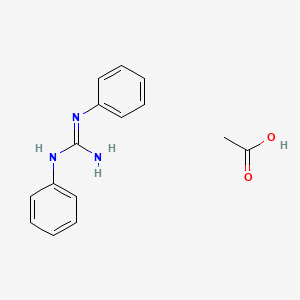
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
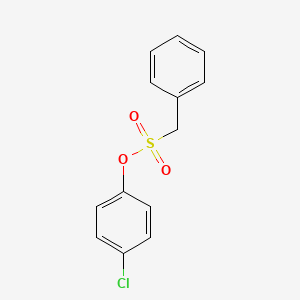
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
